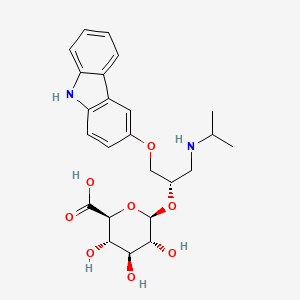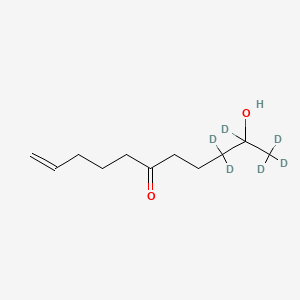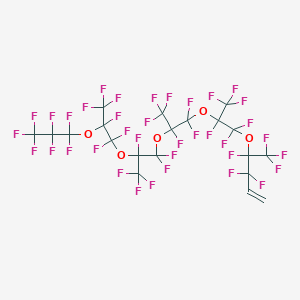![molecular formula C17H17NO2 B13448130 2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile](/img/structure/B13448130.png)
2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile is a chemical compound with the molecular formula C17H17NO2 and a molecular weight of 267.32 g/mol. It is an intermediate used in the synthesis of Mandestrobin, a novel fungicide with a methoxyacetamid structure. Mandestrobin is known for its safer profiles for human health and the environment.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile involves the reaction of 2,5-dimethylphenol with benzyl cyanide under specific conditions. The reaction typically requires a base such as sodium hydroxide and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Primary amines.
Substitution: Various substituted phenoxy derivatives.
科学研究应用
2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile is primarily used as an intermediate in the synthesis of Mandestrobin. Mandestrobin is a strobilurin fungicide used to control various fungal diseases in crops . It is applied to cereals, oilseed rape, fruits, nuts, and beans . The compound’s safer profile for human health and the environment makes it a preferred choice in agricultural applications .
作用机制
The mechanism of action of 2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile is related to its role as an intermediate in the synthesis of Mandestrobin. Mandestrobin acts as a quinone outside inhibitor (QoI), disrupting the electron transport chain in fungal mitochondria . This inhibition leads to the cessation of ATP production, ultimately causing fungal cell death .
相似化合物的比较
Similar Compounds
Uniqueness
2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile is unique due to its specific structure, which allows it to be an effective intermediate in the synthesis of Mandestrobin. Its safer profile for human health and the environment further distinguishes it from other similar compounds.
属性
分子式 |
C17H17NO2 |
|---|---|
分子量 |
267.32 g/mol |
IUPAC 名称 |
2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-hydroxyacetonitrile |
InChI |
InChI=1S/C17H17NO2/c1-12-7-8-13(2)17(9-12)20-11-14-5-3-4-6-15(14)16(19)10-18/h3-9,16,19H,11H2,1-2H3 |
InChI 键 |
RQUKVURKWRLOAY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(1-oxopropoxy)benzenemethanol](/img/structure/B13448055.png)

![N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide](/img/structure/B13448061.png)



![(2R,3R)-4-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoic acid](/img/structure/B13448077.png)

![(3S,5S,6R,8R,9S,10R,13S,14S,17S)-2-(hydroxymethyl)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,6,17-triol](/img/structure/B13448090.png)

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-6-yl]oxyoxane-2-carboxylic acid](/img/structure/B13448098.png)
![[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)](/img/structure/B13448103.png)
